molecular formula C7H13NO4S B14323350 2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate CAS No. 106636-82-2

2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate

Cat. No.: B14323350
CAS No.: 106636-82-2
M. Wt: 207.25 g/mol
InChI Key: PKKTXOPRYZSUNK-UHFFFAOYSA-N
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Description

2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate is an organic compound that features a unique combination of functional groups, including a methanesulfonyl group, an ethyl chain, and a prop-2-en-1-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes .

Mechanism of Action

The mechanism of action of 2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methanesulfonyl)ethyl prop-2-en-1-ylcarbamate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

106636-82-2

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

2-methylsulfonylethyl N-prop-2-enylcarbamate

InChI

InChI=1S/C7H13NO4S/c1-3-4-8-7(9)12-5-6-13(2,10)11/h3H,1,4-6H2,2H3,(H,8,9)

InChI Key

PKKTXOPRYZSUNK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCOC(=O)NCC=C

Origin of Product

United States

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